Cas no 91767-43-0 (2,6-Dimethyl-4-n-propoxybenzoyl chloride)

2,6-Dimethyl-4-n-propoxybenzoyl chloride is a specialized organic compound primarily used as an intermediate in synthetic organic chemistry. Its key structural features include a benzoyl chloride group flanked by methyl substituents at the 2- and 6-positions and an n-propoxy group at the 4-position, which enhance its reactivity and selectivity in acylation reactions. This compound is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its ability to introduce the 2,6-dimethyl-4-n-propoxybenzoyl moiety into target molecules. Its stability under controlled conditions and high purity make it a reliable reagent for precise synthetic applications. Proper handling is essential due to its moisture sensitivity and reactivity.
2,6-Dimethyl-4-n-propoxybenzoyl chloride structure
91767-43-0 structure
Product name:2,6-Dimethyl-4-n-propoxybenzoyl chloride
CAS No:91767-43-0
MF:C12H15ClO2
MW:226.699302911758
MDL:MFCD22372973
CID:5228074

2,6-Dimethyl-4-n-propoxybenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dimethyl-4-n-propoxybenzoyl chloride
    • MDL: MFCD22372973
    • Inchi: 1S/C12H15ClO2/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3
    • InChI Key: ULEPDYFCGAHXNW-UHFFFAOYSA-N
    • SMILES: C(Cl)(=O)C1=C(C)C=C(OCCC)C=C1C

Computed Properties

  • Exact Mass: 226.076
  • Monoisotopic Mass: 226.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2

2,6-Dimethyl-4-n-propoxybenzoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB428587-5 g
2,6-Dimethyl-4-n-propoxybenzoyl chloride
91767-43-0
5g
€1373.40 2023-06-16
abcr
AB428587-5g
2,6-Dimethyl-4-n-propoxybenzoyl chloride
91767-43-0
5g
€1373.40 2023-09-04
abcr
AB428587-1g
2,6-Dimethyl-4-n-propoxybenzoyl chloride; .
91767-43-0
1g
€1621.70 2025-02-18
abcr
AB428587-1 g
2,6-Dimethyl-4-n-propoxybenzoyl chloride
91767-43-0
1g
€610.80 2023-06-16

Additional information on 2,6-Dimethyl-4-n-propoxybenzoyl chloride

Introduction to 2,6-Dimethyl-4-n-propoxybenzoyl chloride (CAS No. 91767-43-0)

2,6-Dimethyl-4-n-propoxybenzoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 91767-43-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including a benzoyl chloride moiety and propoxy substitution, make it a valuable building block for medicinal chemists seeking to design molecules with enhanced pharmacological properties.

The benzoyl chloride functional group in 2,6-Dimethyl-4-n-propoxybenzoyl chloride is particularly noteworthy due to its reactivity in forming amides and ureas through nucleophilic acyl substitution reactions. This reactivity is harnessed in drug discovery pipelines to introduce pharmacophores that modulate biological targets effectively. The presence of methyl groups at the 2- and 6-positions of the benzene ring enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and target binding affinity. Additionally, the n-propoxy group at the 4-position introduces a hydrophilic component, balancing the overall solubility and bioavailability of derivatives synthesized from this compound.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for complex diseases such as cancer, inflammation, and neurodegenerative disorders. 2,6-Dimethyl-4-n-propoxybenzoyl chloride has emerged as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. For instance, derivatives of this compound have been explored as potential inhibitors of Janus kinases (JAKs), which play a critical role in inflammatory signaling pathways. Preliminary studies have demonstrated that modifications of the benzoyl chloride moiety can fine-tune binding interactions with JAK enzymes, leading to improved selectivity and reduced off-target effects.

The propoxy group in 2,6-Dimethyl-4-n-propoxybenzoyl chloride also contributes to its utility in synthesizing protease inhibitors, which are essential in treating viral infections and metabolic diseases. By leveraging its reactive chloro substituent, researchers can efficiently incorporate this compound into peptidomimetics designed to mimic natural substrates of viral proteases. Such derivatives have shown promise in preclinical trials for their ability to inhibit viral replication while maintaining high specificity against host enzymes. The structural flexibility offered by the propoxy side chain further allows for modifications that enhance pharmacokinetic profiles, including improved metabolic stability and reduced immunogenicity.

Advances in computational chemistry have further accelerated the use of 2,6-Dimethyl-4-n-propoxybenzoyl chloride as a starting material for drug discovery. Molecular modeling techniques predict optimal substitution patterns on the benzene ring to maximize binding affinity to biological targets. For example, virtual screening studies have identified novel derivatives with enhanced activity against breast cancer receptors such as HER2. These computationally derived candidates are then synthesized using 2,6-Dimethyl-4-n-propoxybenzoyl chloride as a core scaffold, streamlining the iterative process of lead optimization.

The synthesis of 2,6-Dimethyl-4-n-propoxybenzoyl chloride itself is an intricate process that requires precise control over reaction conditions to ensure high yield and purity. Typically, it involves Friedel-Crafts acylation followed by nucleophilic substitution with propyl alcohol under controlled temperature regimes. Recent improvements in synthetic methodologies have focused on greener solvents and catalytic systems to minimize environmental impact while maintaining efficiency. Such advancements align with broader industry trends toward sustainable pharmaceutical manufacturing.

In conclusion,2,6-Dimethyl-4-n-propoxybenzoyl chloride (CAS No. 91767-43-0) represents a cornerstone intermediate in modern drug development. Its unique structural attributes enable the synthesis of diverse therapeutic agents with tailored pharmacological properties. As research continues to uncover new biological targets and disease mechanisms,2,6-Dimethyl-4-n-propoxybenzoyl chloride will undoubtedly remain instrumental in generating innovative solutions for unmet medical needs.

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(CAS:91767-43-0)2,6-Dimethyl-4-n-propoxybenzoyl chloride
A1192135
Purity:99%
Quantity:1g
Price ($):961.0